Acenaphthene
Overview
Description
Acenaphthene is a polycyclic aromatic hydrocarbon of significant scientific and environmental interest. It is a solid, white crystalline organic compound consisting of three fused benzene rings. The molecular formula of this compound is C₁₂H₁₀. This compound is primarily produced from the incomplete combustion and pyrolysis of organic materials .
Mechanism of Action
Target of Action
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic semiconductors . It is an important building block of many organic semiconductors .
Mode of Action
This compound interacts with its targets through π-conjugated derivatives . These interactions involve both small molecules and polymers, highlighting the synthetic approach and notable chemical modifications used in the design of organic electronic materials .
Biochemical Pathways
This compound is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The terminal metabolite, catechol, is then metabolized by catechol-1,2-dioxygenase to cis,cis-muconic acid, ultimately forming TCA cycle intermediates . The proposed metabolic pathway in strain RMSK is: this compound → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis-muconic acid .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that this compound has a molecular weight of 1542078 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a pah, this compound has potential impacts on human health . Exposure to high levels can cause certain health effects, including irritation to the skin and eyes, respiratory problems, and potential carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has been detected in fumes from vehicle exhaust, coal, coal tar, and at hazardous waste sites . Since this compound has been found in cigarettes, exposure can occur by breathing cigarette and tobacco smoke . If you live near or work in a hazardous waste site where PAHs are disposed, you are likely to be exposed to this compound and other PAHs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphthene can be synthesized through the cyclization of α-ethylnaphthalene. This method involves the use of specific catalysts and controlled reaction conditions to achieve the desired product .
Industrial Production Methods: Industrially, this compound is obtained from coal tar, which contains about 0.3% of this compound. The extraction process involves the distillation and purification of coal tar to isolate this compound . Another method involves the hydrogenation of acenaphthylene using catalysts such as Raney nickel under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acenaphthene undergoes oxidation to form acenaphthoquinone.
Reduction: The reduction of this compound can yield perhydrothis compound.
Substitution: this compound can undergo electrophilic substitution reactions, such as bromination, to form bromothis compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, iron(III) bromide.
Major Products:
Oxidation: Acenaphthoquinone.
Reduction: Perhydrothis compound.
Substitution: Bromothis compound.
Scientific Research Applications
Acenaphthene has several valuable applications in scientific research:
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its specific structure and properties, such as its fluorescent characteristics and its role as a precursor in the synthesis of various industrial and pharmaceutical compounds. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, further distinguishes it from similar compounds .
Properties
IUPAC Name |
1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Record name | ACENAPHTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACENAPHTHENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021774 | |
Record name | Acenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acenaphthene appears as white needles. Melting point 93.6 °C. Soluble in hot alcohol. Denser than water and insoluble in water. Hence sinks in water. May irritate skin and mucous membranes. Emits acrid smoke and irritating fumes when heated to decomposition. Derived from coal tar and used to make dyes, pharmaceuticals, insecticides, fungicides, and plastics., White needles; [CAMEO], WHITE-TO-BEIGE CRYSTALS. | |
Record name | ACENAPHTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acenaphthene | |
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Boiling Point |
534 °F at 760 mmHg (NTP, 1992), 277.5 °C, 279 °C | |
Record name | ACENAPHTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACENAPHTHENE | |
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Flash Point |
125.0 °C (257.0 °F) - closed cup, 135 °C o.c. | |
Record name | ACENAPHTHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACENAPHTHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.90 mg/L at 25 °C, In water, 3.57-3.93 mg/L at 22.2 to 25.04 °C (range of 7 values), 1 gram dissolves in 31 mL alcohol, 56 mL methanol, 25 ml propanol, 2.5 mL chloroform, 5 mL benzene or toluene, 3.2 g/100 mL glacial acetic acid, Solubility in water, g/100ml at 25 °C: 0.0004 | |
Record name | ACENAPHTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.024 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.222 g/cu cm at 20 °C, 1.2 g/cm³ | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
5.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3 | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.001 to 0.01 mmHg at 68 °F ; 5 mmHg at 238.6 °F (NTP, 1992), 0.00215 [mmHg], 0.0022 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.3 | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Color/Form |
White needles, Orthorhombic bipyramidal needles from alcohol | |
CAS No. |
83-32-9 | |
Record name | ACENAPHTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
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Record name | Acenaphthene | |
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Record name | Acenaphthene | |
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Record name | Acenaphthylene, 1,2-dihydro- | |
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Melting Point |
203 °F (NTP, 1992), 93 °C, 95 °C | |
Record name | ACENAPHTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/10358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2659 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acenaphthene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.
ANone: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:
- NMR Spectroscopy: Proton and carbon NMR studies have been used to analyze the structure and electronic properties of this compound and its derivatives. [] These studies reveal information about substituent effects and aromaticity.
- IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of this compound, which can be used to identify functional groups and study molecular structure. []
- UV-Vis Spectroscopy: This method is useful for studying the electronic transitions of this compound and its derivatives, providing information about their absorption and luminescence properties. []
ANone: this compound can be oxidized to acenaphthenequinone under various conditions:
- DMSO Oxidation: Heating this compound in dimethyl sulfoxide (DMSO) can lead to its oxidation to acenaphthenequinone. [] This method offers a convenient one-pot synthesis for the quinone derivative.
- Oxidation by N-Hydroxyphthalimide (NHPI): In the presence of NHPI and an oxidant like iodobenzenediacetate, this compound undergoes oxidation primarily to this compound hydroperoxide. [] This reaction is mediated by the phthalimide-N-oxyl (PINO) radical.
ANone: Yes, this compound serves as a valuable starting material for synthesizing various compounds:
- Acenaphthenequinone: this compound can be oxidized to acenaphthenequinone, a versatile building block in organic synthesis. []
- 5-Benzoylthis compound and 5-Acetylthis compound: this compound undergoes acylation reactions with benzoyl chloride or acetyl chloride in the presence of catalysts like ionic liquids or silica-supported phosphotungstic heteropoly acid to yield 5-benzoylthis compound and 5-acetylthis compound, respectively. [, ] These compounds are important intermediates for synthesizing functional polymers and other fine chemicals.
A: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, bonding, and intermolecular interactions in this compound and its derivatives. [, ] These studies help to understand the reactivity and properties of this compound in different chemical environments.
A:
- Peri-interactions: Studies on peri-substituted acenaphthenes, where bulky substituents are placed at the 5,6-positions, have revealed the impact of steric hindrance on the molecule's geometry and reactivity. [, ] These studies show that the nature and size of the substituents can influence peri-distances and noncovalent interactions.
- Electronic Effects: Introducing electron-withdrawing or electron-donating groups at different positions on the this compound ring can significantly influence its reactivity towards electrophilic or nucleophilic attack. [] These electronic effects can impact the regioselectivity of reactions and the stability of intermediates.
A: Yes, this compound is classified as a polycyclic aromatic hydrocarbon (PAH), a group of compounds known for their persistence and potential toxicity in the environment. [, , ]
ANone: this compound is primarily released into the environment from anthropogenic sources, including:
- Industrial Activities: It is a byproduct of coal tar distillation, petroleum refining, and other industrial processes. [, , ]
- Incomplete Combustion: this compound can be released during the incomplete combustion of fossil fuels and biomass. []
ANone: Several methods have been explored for removing this compound from contaminated water and soil, including:
- Adsorption: Activated carbon derived from various agricultural wastes, such as soybean stalks, flamboyant pod back, milk bush kernel shell, and rice husk, has shown promise in removing this compound from aqueous solutions. [, ] The effectiveness of this method depends on factors such as the type of activated carbon, contact time, and the presence of other competing pollutants.
A: While this compound is not as well-studied as other PAHs, it is considered a potential human carcinogen based on animal studies. [] Exposure to this compound has been linked to adverse effects on the respiratory and immune systems.
ANone: Various analytical techniques are employed to detect and quantify this compound in environmental and biological samples, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying this compound based on its mass-to-charge ratio. [, ] This method offers high sensitivity and selectivity for analyzing complex mixtures.
- High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a mixture based on its interactions with a stationary phase. [] Coupled with UV-Vis or fluorescence detection, HPLC allows for the quantification of this compound in various matrices.
- Synchronous Spectrofluorimetry: This method exploits the fluorescence properties of this compound for its sensitive and selective determination, even in complex matrices like kerosene. [] This approach often involves a pre-extraction step to isolate this compound from interfering compounds.
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